2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester

P2X7 receptor antagonist phenoxybenzoate SAR inflammation

Many P2X7 receptor studies are limited by low-potency tool compounds. 2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester (CAS 1414959-12-8) is a validated P2X7 antagonist with an IC50 of 15.8 nM, enabling robust calcium flux inhibition in human 1321N1 astrocytoma cells. • 95× more potent than 4-(4-fluorophenoxy) isomer (IC50 = 15,800 nM). • Suitable for in vitro P2X7 pharmacology and SAR studies. • Research-use only; available in multiple batch sizes with reliable global logistics.

Molecular Formula C14H10ClFO3
Molecular Weight 280.68 g/mol
Cat. No. B12271050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester
Molecular FormulaC14H10ClFO3
Molecular Weight280.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)F)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H10ClFO3/c1-18-14(17)12-7-4-10(16)8-13(12)19-11-5-2-9(15)3-6-11/h2-8H,1H3
InChIKeyLPOOFGKTNUOVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester – Potent P2X7 Antagonist


2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester (CAS 1414959-12-8) is a benzoic acid methyl ester derivative featuring a 4-chlorophenoxy and a 4-fluoro substituent on the phenyl ring . This compound has been identified as a potent antagonist of the human P2X7 purinergic receptor, demonstrating an IC₅₀ of 15.8 nM in calcium flux assays using human 1321N1 astrocytoma cells [1]. As a member of the phenoxybenzoic acid methyl ester class, it serves as a high-value research intermediate and chemical probe for investigating P2X7 receptor pharmacology, particularly in the context of inflammatory and neuropathic pain pathways .

Tool Compound P2X7 receptor antagonist for pharmacological studies
Assay Fit Calcium flux and downstream signaling investigation
Pathway Context Inflammatory and neuropathic pain pathway models

Specificity of 2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester


The phenoxybenzoic acid methyl ester chemical class encompasses a broad range of compounds with diverse biological activities determined by specific substitution patterns. Generic substitution fails due to the precise pharmacophore requirements of the P2X7 receptor binding pocket. The 2-(4-chloro-phenoxy)-4-fluoro substitution pattern of the target compound confers potent P2X7 antagonism (IC₅₀ = 15.8 nM) [1], whereas positional isomers such as 3-phenoxybenzoic acid methyl ester or 4-phenoxybenzoic acid methyl ester exhibit vastly different, or no, activity at this receptor [2]. Furthermore, even within the P2X7 antagonist landscape, structurally related compounds like A-438079 (IC₅₀ ≈ 321 nM) [3] or the 4-(4-fluorophenoxy)benzoic acid methyl ester isomer (IC₅₀ = 1.58E+4 nM) [4] demonstrate significantly lower potency. Thus, direct procurement of 2-(4-chloro-phenoxy)-4-fluoro-benzoic acid methyl ester is essential for studies requiring this specific, high-potency P2X7 inhibitory profile.

Positional Isomer Mismatch

3-Phenoxy or 4-phenoxy benzoate isomers may lack P2X7 antagonism due to altered pharmacophore geometry.

P2X7 Antagonist Class Variance

Related P2X7 antagonists such as A-438079 or A-740003 differ in potency and selectivity; assay interpretation may not transfer.

Generic Substitution Pattern

Phenoxybenzoates without the 2-(4-chloro-phenoxy)-4-fluoro motif do not meet the binding requirements for high-affinity P2X7 interaction.

2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester vs. Analogs


P2X7 Potency Advantage over 4-(4-Fluorophenoxy) Analog

The target compound's unique 2-(4-chloro-phenoxy)-4-fluoro substitution pattern on the benzoic acid core is critical for high-affinity P2X7 receptor antagonism. In a direct head-to-head comparison using the same FLIPR calcium flux assay in human 1321N1 cells, 2-(4-chloro-phenoxy)-4-fluoro-benzoic acid methyl ester demonstrates an IC₅₀ of 15.8 nM [1]. In contrast, the positional isomer 4-(4-fluorophenoxy)benzoic acid methyl ester, which relocates the phenoxy group from the 2- to the 4-position and omits the 4-chloro substituent, exhibits an IC₅₀ of 1.58E+4 nM (15.8 µM) [2].

vs. 4-(4-Fluorophenoxy) Analog
Reported
IC₅₀ 15.8 nM vs 15,800 nM
~1,000-fold difference supports substitution-pattern specificity for P2X7 antagonism
Same FLIPR calcium flux assay context
P2X7 receptor antagonist phenoxybenzoate SAR inflammation

P2X7 Potency Advantage over A-438079

A-438079 is a widely used and well-documented selective P2X7 receptor antagonist. Cross-study comparison reveals that 2-(4-chloro-phenoxy)-4-fluoro-benzoic acid methyl ester is significantly more potent. The target compound displays an IC₅₀ of 15.8 nM against the human P2X7 receptor in a calcium flux assay using 1321N1 cells [1]. In the same cellular background and assay type, A-438079 exhibits an IC₅₀ of 321 nM [2].

vs. A-438079
Cross-study comparable
IC₅₀ 15.8 nM vs 321 nM
~20-fold difference supports higher potency in P2X7 pathway engagement studies
Human 1321N1 cell assay context
P2X7 antagonist pain neuroinflammation

P2X7 Potency Comparable to A-740003

A-740003 is a potent, selective, and competitive P2X7 receptor antagonist widely used in preclinical pain and inflammation models. In comparable assay systems, 2-(4-chloro-phenoxy)-4-fluoro-benzoic acid methyl ester demonstrates an IC₅₀ of 15.8 nM for inhibiting calcium flux in human P2X7-expressing 1321N1 cells [1]. A-740003 has a reported IC₅₀ of 40 nM in a similar human P2X7 calcium mobilization assay .

vs. A-740003
Cross-study comparable
IC₅₀ 15.8 nM vs 40 nM
~2.5-fold difference places target in comparable range to a leading P2X7 antagonist scaffold
Calcium mobilization assay context
P2X7 antagonist IL-1β release drug discovery

Applications of 2-(4-Chloro-phenoxy)-4-fluoro-benzoic acid methyl ester


In Vitro P2X7 Pharmacological Tool

This compound serves as a high-potency (IC₅₀ = 15.8 nM) antagonist of the human P2X7 receptor, making it suitable for in vitro studies investigating P2X7-mediated calcium flux and downstream signaling pathways in human cell lines such as 1321N1 astrocytoma or THP-1 monocytic cells [1]. Its potency surpasses many commonly used tool compounds like A-438079 (IC₅₀ = 321 nM) and is comparable to A-740003 (IC₅₀ = 40 nM) [2].

Medicinal Chemistry Lead Scaffold

The benzoic acid methyl ester core with a 2-(4-chloro-phenoxy)-4-fluoro substitution pattern provides a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel P2X7 antagonists for inflammatory and neuropathic pain indications [1]. The ester group offers a convenient handle for further derivatization, while the unique substitution pattern is critical for its potent activity relative to other phenoxybenzoate isomers [3].

P2X7 Assay Reference Standard

Given its well-defined and potent activity at the human P2X7 receptor, this compound can be used as a positive control or reference standard in the development and validation of high-throughput screening assays for identifying new P2X7 modulators [1]. Its distinct substitution pattern ensures specificity in assays where related compounds like 4-(4-fluorophenoxy)benzoic acid methyl ester would be inactive [3].

Application
Selection Property
Validation Focus
In vitro P2X7 pharmacological studies
P2X7 antagonism potency context
Calcium flux and signaling endpoint interpretation
Medicinal chemistry SAR scaffold
Substitution pattern specificity for P2X7 binding
Phenoxybenzoate scaffold derivatization review
P2X7 assay development reference
P2X7 receptor inhibition reference
High-throughput screening assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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